2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
Description
2-Methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound combining a pyridazinone core with a tetrahydroisoquinoline moiety linked via a carbonyl group. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and antiviral applications .
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-14(19)7-6-13(16-17)15(20)18-9-8-11-4-2-3-5-12(11)10-18/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNRMVJFRFZLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline moiety, followed by its coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).
- IC50 Values : Active derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method revealed significant antibacterial efficacy .
Drug Development
This compound serves as a lead structure in drug discovery programs aimed at developing new anticancer agents. Its ability to modulate kinase activity positions it as a candidate for further development into therapeutics targeting various cancers.
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate its potential as a therapeutic agent by providing insights into its interactions at the molecular level .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Mechanism of Action
The mechanism of action of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s tetrahydroisoquinoline-carbonyl group distinguishes it from simpler pyridazinones (e.g., 5-chloro-6-phenyl derivatives) and aligns it with more complex hybrids like the thiophene-containing analog in .
- Synthetic Flexibility: The synthesis of related pyridazinones typically involves nucleophilic substitution or condensation reactions under mild conditions (e.g., acetone with K₂CO₃ as base) , whereas tetrahydroisoquinoline derivatives often require stereoselective strategies .
Physicochemical Properties
- Solubility and Stability: The tetrahydroisoquinoline-carbonyl group increases hydrophobicity, which may limit aqueous solubility but enhance blood-brain barrier penetration. In contrast, carboxylated tetrahydroisoquinoline derivatives (e.g., rel-(3R,4R)-2-hexyl-1-oxo-3-(pyridin-2-yl) carboxylic acid) exhibit improved solubility due to ionizable groups .
Biological Activity
2-Methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 269.30 g/mol
- CAS Number : 1049567-11-4
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., HT-29 and TK-10) with IC50 values in the low micromolar range .
Neuroprotective Effects
The tetrahydroisoquinoline moiety is known for its neuroprotective properties. Research has suggested that:
- Mechanism : The compound may exert neuroprotection by inhibiting oxidative stress and modulating neuroinflammatory responses. This is particularly relevant in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial potential of this compound:
- Activity Against Pathogens : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Key Modifications : Substitutions on the tetrahydroisoquinoline ring can significantly impact potency and selectivity. For example, variations in the carbonyl group have been linked to enhanced anticancer effects .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves condensation of pyridazine precursors with tetrahydroisoquinoline derivatives. For example, highlights the use of ethanol or dimethylformamide as solvents, with catalysts (e.g., potassium carbonate) to enhance reaction rates. Temperature control (70–80°C) and reflux conditions are critical to avoid side reactions .
- Data : Comparative yields under different solvents:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | K₂CO₃ | 90 |
| DMF | None | 75 |
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodology : Use spectroscopic techniques:
- 1H/13C NMR to confirm hydrogen/carbon environments (e.g., pyridazine ring protons at δ 6.5–8.5 ppm) .
- HRMS for molecular ion verification (e.g., [M+H]+ calculated vs. observed) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodology : In vitro assays targeting apoptosis (e.g., caspase-3 activation) or enzyme inhibition (e.g., kinase assays). notes that tetrahydroisoquinoline derivatives modulate cell survival pathways, requiring dose-response studies (IC₅₀ calculations) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like solvent polarity, catalyst loading, and reaction time. suggests ethanol improves yield (90%) but may require longer reaction times .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
Q. What strategies resolve contradictions in reported biological activity data across similar pyridazinone derivatives?
- Methodology :
- SAR (Structure-Activity Relationship) Analysis : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and test against isogenic cell lines .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (KD values) for specific targets (e.g., BCL-XL in ) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Software like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. emphasizes the impact of sulfonyl and diazepane groups on solubility .
- Molecular Dynamics Simulations : Assess binding stability with targets (e.g., 100-ns simulations using GROMACS) .
Q. How does the compound’s stereochemistry affect its bioactivity?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. demonstrates that stereoisomers of tetrahydroisoquinoline derivatives exhibit 10-fold differences in potency .
- X-ray Crystallography : Resolve crystal structures of enantiomer-protein complexes (e.g., PDB ID 7XE in ) .
Data Contradiction Analysis
Q. Why do similar compounds show divergent cytotoxicity profiles in cancer cell lines?
- Resolution :
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity. attributes differences to expression levels of apoptotic regulators like BAX/BCL-2 .
- Metabolic Stability : Assess liver microsome stability; notes rapid degradation of imidazole-containing analogs in murine models .
Key Structural and Functional Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
